N-(2-hydroxypropyl)benzenesulfonamide

Description

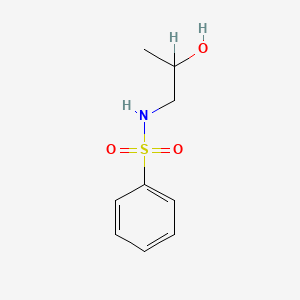

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-8(11)7-10-14(12,13)9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRXPBUFQGUINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865763 | |

| Record name | Benzenesulfonamide, N-(2-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35325-02-1 | |

| Record name | N-(2-Hydroxypropyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35325-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(2-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035325021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-(2-hydroxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-(2-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxypropyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxypropyl Benzenesulfonamide

Conventional and Advanced Synthetic Approaches

The formation of the sulfonamide bond is the key step in the synthesis of N-(2-hydroxypropyl)benzenesulfonamide. This can be accomplished through several methodologies, each with its own set of advantages and limitations.

Laboratory-Scale Synthesis Protocols

The most common and well-established method for the laboratory-scale synthesis of this compound involves the reaction of benzenesulfonyl chloride with 1-amino-2-propanol. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general laboratory procedure would involve dissolving 1-amino-2-propanol in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, and then adding benzenesulfonyl chloride in a controlled manner, often at a reduced temperature to manage the exothermic nature of the reaction. A tertiary amine, like triethylamine (B128534) or pyridine (B92270), is commonly used as a base.

Reaction Scheme:

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with dilute acid to remove the excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is often achieved by recrystallization or column chromatography.

| Reactants | Reagents & Conditions | Product | Yield |

| Benzenesulfonyl chloride, 1-Amino-2-propanol | Pyridine, Dichloromethane, 0°C to RT | This compound | High |

This table represents a typical conventional synthesis and yields are generally high, though specific percentages can vary based on reaction scale and purification methods.

Mechanochemical and Sustainable Synthesis Techniques

In recent years, mechanochemistry has emerged as a sustainable alternative to traditional solvent-based synthesis. This technique utilizes mechanical force, such as grinding or milling, to initiate chemical reactions, often in the absence of a solvent or with minimal solvent use.

While a specific mechanochemical protocol for this compound has not been extensively reported, the synthesis of various aromatic sulfonamides has been successfully achieved using this method. organic-chemistry.orgrsc.orgrsc.org A plausible mechanochemical approach would involve the co-grinding of benzenesulfonyl chloride and 1-amino-2-propanol in a ball mill, possibly with a solid base like potassium carbonate, to facilitate the reaction. This solvent-free or low-solvent approach aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions and simplifying workup procedures.

Another sustainable approach involves the use of greener solvents. For instance, some sulfonamide syntheses have been explored in deep eutectic solvents (DESs), which are biodegradable and have low toxicity.

Catalytic Strategies for Sulfonamide Formation

Catalytic methods offer the potential for milder reaction conditions, higher efficiency, and greater functional group tolerance compared to conventional approaches. Both iron and copper catalysts have been investigated for the synthesis of sulfonamides.

Iron catalysis has gained significant attention due to the low cost and low toxicity of iron salts. While direct iron-catalyzed synthesis of this compound is not a standard method, iron-catalyzed reactions for forming related C-N bonds are known. For instance, iron-catalyzed N-alkylation of sulfonamides with alcohols has been reported, proceeding via a "borrowing hydrogen" mechanism. nih.gov An iron(II) chloride/potassium carbonate system has been shown to be effective for the N-alkylation of sulfonamides with benzylic alcohols. nih.gov The application of such a system to the direct reaction of benzenesulfonamide (B165840) with 1-amino-2-propanol is a potential area for future research. More commonly, iron-catalyzed sulfonylation of amines using sulfonyl chlorides can be achieved under neat grinding conditions with ferric chloride as the catalyst, which avoids the need for a base. researchgate.net

General findings for Iron-Catalyzed Sulfonamide Synthesis:

| Catalyst System | Reactants | Conditions | Yield |

| FeCl₃ | Amine, Sulfonyl Chloride | Neat, Grinding, RT | Good to Excellent researchgate.net |

| FeCl₂/K₂CO₃ | Sulfonamide, Benzylic Alcohol | Heating, N₂ atmosphere | >90% nih.gov |

This table presents general findings for iron-catalyzed sulfonamide synthesis, suggesting potential pathways for the target compound.

Copper-catalyzed reactions are well-established for the formation of C-N bonds. Copper(I) iodide (CuI) is a common catalyst for the coupling of amines with sulfonyl chlorides. Copper-catalyzed multi-component reactions have also been developed for the synthesis of sulfonamides from nitroarenes, arylboronic acids, and a sulfur dioxide source, offering a convergent approach to a wide range of sulfonamides. rsc.org Another copper-catalyzed approach involves the coupling of diaryl disulfides with alkyl amines to form sulfenamides, which are precursors to sulfonamides. organic-chemistry.org

A copper-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and amines has been developed for the synthesis of N-sulfonyl amidines, which showcases the utility of copper in forming S-N bonds. nih.gov While not a direct route to this compound, these methods highlight the potential of copper catalysis in developing novel synthetic strategies. A more direct copper-catalyzed approach involves the oxidative coupling between sodium sulfinates and amines. nih.gov

Examples of Copper-Catalyzed Sulfonamide Synthesis:

| Catalyst System | Reactants | Conditions | Product Class | Yield |

| CuI | Arylboronic acid, Nitroarene, K₂S₂O₅ | DMSO, 100°C | Sulfonamides | Good to Excellent rsc.org |

| CuI/TMEDA | Diaryl disulfide, Alkylamine | DMSO, 65°C | Sulfenamides | Good organic-chemistry.org |

| Copper Catalyst | Terminal alkyne, Sulfonyl azide, Amine | Toluene, RT | N-Sulfonyl amidines | - nih.gov |

This table illustrates the versatility of copper catalysis in the synthesis of sulfonamides and related compounds.

Functional Group Reactivity and Derivatization Strategies

This compound possesses two primary reactive sites: the secondary hydroxyl group and the sulfonamide N-H proton. These functional groups allow for a variety of derivatization strategies to modify the compound's properties.

The secondary hydroxyl group can undergo typical alcohol reactions. For instance, it can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base. It can also be alkylated to form ethers under basic conditions using an appropriate alkyl halide. Oxidation of the secondary alcohol would yield the corresponding ketone, N-(2-oxopropyl)benzenesulfonamide.

The sulfonamide N-H proton is acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or acylated. This reactivity is fundamental to the Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines.

Furthermore, the aromatic ring of the benzenesulfonamide moiety is susceptible to electrophilic aromatic substitution reactions. The sulfonamide group is a deactivating, meta-directing group, meaning that electrophilic substitution (e.g., nitration, halogenation, sulfonation) will primarily occur at the meta position of the benzene (B151609) ring.

Potential Derivatization Reactions:

| Functional Group | Reaction Type | Reagents | Product Type |

| Hydroxyl | Esterification | Acyl chloride/anhydride, Base | Ester |

| Hydroxyl | Etherification | Alkyl halide, Base | Ether |

| Hydroxyl | Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone |

| Sulfonamide N-H | Alkylation | Alkyl halide, Strong base | N-Alkyl sulfonamide |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | m-Nitro derivative |

| Aromatic Ring | Halogenation | X₂ (X=Br, Cl), Lewis acid | m-Halo derivative |

This table outlines potential derivatization pathways for this compound based on the reactivity of its functional groups.

Chemical Modifications Involving the Sulfonamide Moiety

The sulfonamide group (-SO2NH-) is a key functional group in many pharmaceuticals and is known for its chemical stability. sigmaaldrich.com However, the hydrogen atom on the nitrogen is acidic and can be substituted under appropriate conditions, allowing for the introduction of various alkyl and aryl groups.

Substitution Reactions at the Sulfonamide Nitrogen

N-Alkylation:

The nitrogen atom of the sulfonamide in this compound can undergo alkylation to form N-alkyl-N-(2-hydroxypropyl)benzenesulfonamide derivatives. This reaction typically proceeds via the deprotonation of the sulfonamide nitrogen with a suitable base to form a nucleophilic anion, which then reacts with an alkylating agent, such as an alkyl halide.

General reaction conditions for the N-alkylation of sulfonamides often involve the use of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). ionike.com More advanced catalytic systems have also been developed to facilitate this transformation. For instance, iron(II) chloride (FeCl2) has been shown to catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com While this specific methodology has not been reported for this compound, it represents a potential route for its derivatization. Another approach involves the use of manganese-based catalysts for the N-alkylation of sulfonamides with both benzylic and aliphatic alcohols. researchgate.net

A patent describes the synthesis of N-tert-butyl benzenesulfonamide from benzenesulfonamide and tert-butanol (B103910) using hafnium tetrachloride as a catalyst, suggesting that various catalytic methods can be employed for N-alkylation of sulfonamides. google.com

N-Arylation:

The introduction of an aryl group at the sulfonamide nitrogen, known as N-arylation, is a significant transformation in medicinal chemistry. This can be achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming C-N bonds between aryl halides and amines, including sulfonamides. organic-chemistry.org Similarly, the Ullmann condensation, which typically uses a copper catalyst, can also be employed for the N-arylation of sulfonamides. nie.edu.sg These reactions provide a route to synthesize N-aryl-N-(2-hydroxypropyl)benzenesulfonamide derivatives, although specific examples for this substrate are not prevalent in the literature.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-N-(2-hydroxypropyl)benzenesulfonamide | ionike.com |

| N-Alkylation (Catalytic) | Alcohol, Catalyst (e.g., FeCl2 or Mn-based catalyst) | N-Alkyl-N-(2-hydroxypropyl)benzenesulfonamide | ionike.comresearchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-N-(2-hydroxypropyl)benzenesulfonamide | organic-chemistry.org |

| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | N-Aryl-N-(2-hydroxypropyl)benzenesulfonamide | nie.edu.sg |

Reactions at the Hydroxyl Group

The secondary hydroxyl group in this compound is another site for chemical modification, allowing for a range of transformations including condensation, oxidation, reduction, and esterification.

Condensation Reactions

The hydroxyl group of this compound can participate in condensation reactions to form ethers or other derivatives. For example, under acidic or basic conditions, it could potentially react with another alcohol molecule to form an ether, though this is a general reaction of alcohols and specific examples with this compound are not documented. More controlled etherification can be achieved using methods like the Williamson ether synthesis, where the alcohol is first converted to an alkoxide with a strong base and then reacted with an alkyl halide.

Oxidation and Reduction Pathways

Oxidation:

The secondary alcohol of this compound can be oxidized to the corresponding ketone, N-(2-oxopropyl)benzenesulfonamide. A variety of oxidizing agents can be used for this transformation, ranging from chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) to milder, more modern methods. One such mild method involves the use of N-hydroxyphthalimide (NHPI) as a mediator. nih.gov While specific application to this compound is not detailed, this method has been shown to be effective for the oxidation of other sulfonamides. nih.gov

Reduction:

While the hydroxyl group itself is not typically reduced, its derivatives can be. For instance, if the hydroxyl group is first converted to a leaving group (e.g., a tosylate), it could then be subjected to reduction to yield N-propylbenzenesulfonamide.

Esterification Reactions

The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. This esterification can be catalyzed by an acid or promoted by coupling agents. A study on the esterification of hydroxyl groups in flavones demonstrates the use of acyl chlorides in the presence of pyridine to form the corresponding esters. mdpi.com Another general method for chemoselective esterification of hydroxyl groups in the presence of carboxylic acids utilizes zinc triflate (Zn(OTf)2) as a promoter. amazonaws.comresearchgate.net These general methods are applicable to the esterification of this compound.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Oxidation | Oxidizing agent (e.g., PCC, NHPI-mediated) | N-(2-Oxopropyl)benzenesulfonamide | nih.gov |

| Esterification | Carboxylic acid/derivative, Acid catalyst or coupling agent | N-(2-Acyloxypropyl)benzenesulfonamide | mdpi.comamazonaws.comresearchgate.net |

Synthesis of Polymeric Systems Incorporating N-(2-hydroxypropyl)methacrylamide (HPMA)

While there is a lack of specific research on the synthesis of polymeric systems directly from this compound, the structurally related monomer, N-(2-hydroxypropyl)methacrylamide (HPMA), is a well-studied component of various polymeric systems. rsc.orgmdpi.comnih.gov HPMA is valued for its hydrophilicity and biocompatibility, making it a key building block in the development of polymer-drug conjugates and nanogels for biomedical applications. mdpi.com

HPMA can be synthesized by the reaction of methacryloyl chloride with 1-aminopropan-2-ol. mdpi.com Copolymers of HPMA are often prepared via free-radical polymerization. For instance, copolymers of HPMA with antimicrobial properties have been synthesized, and their aminolysis has been kinetically characterized. nih.gov

Furthermore, hyperbranched poly(N-(2-hydroxypropyl) methacrylamide) (HB-PHPMA) has been synthesized using reversible addition-fragmentation chain transfer (RAFT) self-condensing vinyl polymerization. rsc.org This method allows for the creation of complex, well-defined polymer architectures. Biodegradable nanogels based on HPMA have also been prepared through dispersion polymerization, demonstrating the versatility of this monomer in creating advanced drug delivery systems. mdpi.com

| Monomer | Polymerization Method | Resulting Polymer System | Reference |

| N-(2-hydroxypropyl)methacrylamide (HPMA) | Free-radical copolymerization | Copolymers with antimicrobial activity | nih.gov |

| N-(2-hydroxypropyl)methacrylamide (HPMA) | RAFT self-condensing vinyl polymerization | Hyperbranched poly(HPMA) | rsc.org |

| N-(2-hydroxypropyl)methacrylamide (HPMA) | Dispersion polymerization | Biodegradable nanogels | mdpi.com |

Research on this compound for Advanced Polymer and Prodrug Applications Remains Undocumented in Publicly Available Literature

Despite a thorough investigation of scientific databases and chemical literature, there is a notable absence of published research detailing the use of this compound in the specific synthetic methodologies of radical polymerization, dispersion polymerization for nanogel formation, and covalent conjugation for prodrug development.

While the compound this compound is commercially available and its basic chemical properties are known, there is no readily accessible scientific literature that describes its application in the advanced polymer synthesis techniques or as a component in prodrug design as outlined. Chemical supplier information suggests its potential as a plasticizer and as a building block in general organic synthesis due to its reactive hydroxyl and sulfonamide groups. made-in-china.com However, specific examples and detailed research findings regarding its polymerization behavior or its use in creating drug conjugates are not found in the public domain.

The vast majority of research in areas such as Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, nanogel formation, and the development of polymer-based prodrugs has been focused on a different, though structurally related, monomer: N-(2-hydroxypropyl)methacrylamide (HPMA). This has led to some confusion in search results, but it is crucial to distinguish between the two compounds.

The lack of available data on the polymerization and bioconjugation of this compound prevents the creation of a scientifically accurate article on the topics of:

Covalent Conjugation Methods for Prodrug Development

Consequently, no data tables or detailed research findings for these specific applications of this compound can be provided. Further research would be required to explore the potential of this compound in these advanced applications.

Advanced Analytical Characterization in N 2 Hydroxypropyl Benzenesulfonamide Research

Spectroscopic Elucidation of Molecular Structures

Spectroscopy is a cornerstone in the analysis of N-(2-hydroxypropyl)benzenesulfonamide, a compound with the chemical formula C₉H₁₃NO₃S. uni.luepa.gov Through the interaction of electromagnetic radiation with the molecule, techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. By observing the magnetic behavior of atomic nuclei, it provides a precise map of the hydrogen (¹H) and carbon (¹³C) atoms within the molecular framework of this compound.

¹H NMR Spectral Analysis

In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The spectrum is characterized by signals from the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 2-hydroxypropyl side chain.

The benzene ring protons typically appear in the downfield region (δ 7.5-8.0 ppm), a characteristic of aromatic systems attached to an electron-withdrawing sulfonyl group. These protons often present as a complex multiplet. For the parent benzenesulfonamide (B165840), aromatic protons are observed between δ 7.5 and 7.9 ppm. ruifuchems.com

The protons of the N-(2-hydroxypropyl) group appear in the more shielded, upfield region of the spectrum. The methine proton (CH-OH), the methylene (B1212753) protons (CH₂-N), and the methyl protons (CH₃) each produce distinct signals. The hydroxyl (OH) and amine (NH) protons are also observable, though their chemical shifts can be variable and they may appear as broad singlets. For a related compound, N-(2-hydroxypropyl) methacrylamide (B166291), the methyl protons (CH-CH₃) appear as a doublet around δ 1.15 ppm, and the methine proton (CH-CH₃) as a multiplet around δ 3.85 ppm. scbt.com

Based on the structure and data from analogous compounds, the following table outlines the expected ¹H NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound This data is predicted based on typical chemical shift values and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (ortho to SO₂) | 7.8 - 7.9 | Multiplet (e.g., Doublet of doublets) |

| Aromatic-H (meta, para) | 7.5 - 7.7 | Multiplet |

| NH (Sulfonamide) | Variable (e.g., 5.0 - 6.0) | Broad Singlet / Triplet |

| CH (Hydroxypropyl) | ~3.9 - 4.1 | Multiplet |

| OH (Hydroxypropyl) | Variable | Singlet / Doublet |

| CH₂ (Hydroxypropyl) | ~3.0 - 3.2 | Multiplet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment produces a single peak. For this compound, nine distinct signals are expected.

The carbon atoms of the phenyl group are found in the δ 125-145 ppm range. The carbon atom directly attached to the sulfur (ipso-carbon) is typically found at the downfield end of this range. For the parent benzenesulfonamide, carbon signals appear at approximately 144, 132, 129, and 126 ppm. colab.ws

The aliphatic carbons of the 2-hydroxypropyl group are located in the upfield region of the spectrum (δ 20-70 ppm). Based on data from similar structures like N-(2-hydroxypropyl) methacrylamide, where the carbons of the hydroxypropyl group appear at δ 19.3 (CH₃), 46.2 (CH₂), and 66.2 (CH), similar shifts can be anticipated for the target compound. scbt.com

The following table summarizes the predicted ¹³C NMR chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound This data is predicted based on typical chemical shift values and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-ipso (Aromatic) | ~140 - 142 |

| C-ortho (Aromatic) | ~127 - 128 |

| C-meta (Aromatic) | ~129 - 130 |

| C-para (Aromatic) | ~133 - 134 |

| CH (Hydroxypropyl) | ~67 - 69 |

| CH₂ (Hydroxypropyl) | ~50 - 52 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration of the alcohol group and the N-H stretching of the sulfonamide.

The most prominent features for a sulfonamide are the strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. These typically appear in the ranges of 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. The S-N stretching vibration is typically found in the 830-950 cm⁻¹ range. nih.gov

Table 3: Predicted IR Absorption Bands for this compound This data is predicted based on typical group frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |

| N-H Stretch (Sulfonamide) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| SO₂ Asymmetric Stretch | 1330 - 1360 | Strong |

| SO₂ Symmetric Stretch | 1150 - 1170 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Raman Spectroscopy (including SERS)

Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretch of the SO₂ group and the vibrations of the benzene ring are expected to produce strong signals in the Raman spectrum of this compound. The aromatic ring vibrations, especially the ring "breathing" mode near 1000 cm⁻¹, are typically very prominent.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that could be applied to study this molecule, particularly at low concentrations or on surfaces. By adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), the Raman signal can be amplified by several orders of magnitude, allowing for detailed structural analysis even from minute sample quantities.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information regarding the electronic transitions within a molecule, which is directly related to its chemical structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from the ground state to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the benzene ring within the benzenesulfonamide moiety. The absorption maxima (λmax) are anticipated to be similar to those of benzenesulfonamide itself.

Expected UV-Vis Absorption Data for this compound

| Analyte | Expected λmax (nm) | Solvent | Reference Compound |

| This compound | ~218, ~264 | Methanol/Water | Benzenesulfonamide |

This data is extrapolated from known values for benzenesulfonamide and represents expected values for this compound. Actual experimental values may vary.

The primary absorption bands are due to π → π* transitions within the aromatic ring. The substitution on the sulfonamide group is not expected to cause a significant shift in the absorption maxima compared to the parent benzenesulfonamide.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, the benzenesulfonamide scaffold can exhibit fluorescence depending on its substitution and environment. The fluorescence properties of this compound have not been explicitly reported. However, studies on other sulfonamide derivatives suggest that the compound may exhibit weak intrinsic fluorescence. The excitation wavelength would typically be set at or near the absorption maximum observed in the UV-Vis spectrum.

Hypothetical Fluorescence Parameters for this compound

| Parameter | Expected Value | Conditions |

| Excitation Wavelength (λex) | ~270 nm | In ethanol |

| Emission Wavelength (λem) | >280 nm | In ethanol |

| Quantum Yield (ΦF) | Low | - |

These are hypothetical values based on the general fluorescence behavior of aromatic sulfonamides and require experimental verification.

Chiroptical Spectroscopy

This compound contains a chiral center at the 2-position of the propyl group, meaning it can exist as two enantiomers (R and S). Chiroptical spectroscopy is essential for distinguishing between these stereoisomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is invaluable for determining the absolute configuration of enantiomers and studying their conformational properties. A pure enantiomer of this compound would be expected to produce a CD spectrum with characteristic positive or negative bands (Cotton effects), while the racemic mixture would show no CD signal. The aromatic chromophore of the benzenesulfonamide group would be the primary contributor to the CD spectrum in the near-UV region.

Predicted Circular Dichroism Data for Enantiomers of this compound

| Enantiomer | Expected Cotton Effect (Near-UV) |

| (R)-N-(2-hydroxypropyl)benzenesulfonamide | Non-zero, specific sign and magnitude |

| (S)-N-(2-hydroxypropyl)benzenesulfonamide | Equal magnitude, opposite sign to (R) |

| Racemic Mixture | Zero signal |

The specific sign and magnitude of the Cotton effects require experimental measurement.

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods are central to the separation and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity analysis.

Illustrative RP-HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with potential acid modifier like formic or trifluoroacetic acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or ~265 nm |

| Column Temperature | 25 °C |

This represents a typical starting point for method development. Optimal conditions would require experimental validation.

Due to the presence of a chiral center, the separation of the enantiomers of this compound would necessitate the use of a chiral stationary phase (CSP) in HPLC. The choice of the specific chiral column would depend on the nature of the chiral selector and would require screening of various commercially available columns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantitation

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound. Its high sensitivity and selectivity make it ideal for separating the compound from complex mixtures and providing unequivocal identification and precise quantitation. nih.gov

Identification: The identification of this compound is achieved by correlating its chromatographic retention time with its mass-to-charge ratio (m/z). Ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed. ESI typically generates protonated molecules, [M+H]⁺, while APCI can also reveal structural information through in-source fragmentation, such as the loss of water from the hydroxypropyl group or the loss of an oxygen atom from a potential N-oxide metabolite. iucc.ac.il

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation. The [M+H]⁺ precursor ion is isolated and fragmented to produce a characteristic pattern of product ions. For this compound, fragmentation would likely occur at the C-C and C-N bonds of the hydroxypropyl side chain and the C-S bond of the sulfonamide group, yielding a unique spectral fingerprint. High-resolution mass spectrometry (HRMS) can further increase confidence in identification by providing an exact mass measurement, which helps to determine the elemental composition. researchgate.net

| Adduct/Ion | Ion Formula | Theoretical m/z |

| [M+H]⁺ | [C₉H₁₄NO₃S]⁺ | 216.0689 |

| [M+Na]⁺ | [C₉H₁₃NNaO₃S]⁺ | 238.0508 |

| [M+K]⁺ | [C₉H₁₃KNO₃S]⁺ | 254.0248 |

| [M-H]⁻ | [C₉H₁₂NO₃S]⁻ | 214.0543 |

| Data derived from the molecular formula C₉H₁₃NO₃S. reading.ac.uk |

Quantitation: For quantitative analysis, LC-MS is typically operated in multiple reaction monitoring (MRM) mode using a triple quadrupole mass spectrometer. rsc.org This method involves monitoring a specific precursor-to-product ion transition, which provides exceptional selectivity and sensitivity, minimizing interference from matrix components. rsc.orgyoutube.com Method validation for quantitation involves establishing linearity, accuracy, precision, and the limit of detection (LOD) and quantitation (LOQ). capes.gov.br For related sulfonamides analyzed in environmental and biological samples, methods have achieved LOQs in the low nanogram-per-liter (ng/L) to microgram-per-kilogram (µg/kg) range. researchgate.netnih.gov

| Parameter | Typical Conditions & Performance for Sulfonamide Analysis |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water/acetonitrile containing formic acid or ammonium (B1175870) formate |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Validation | |

| Linearity (R²) | >0.99 |

| Recovery | 80 - 115% |

| LOQ | 0.01 - 10 µg/L (depending on matrix and compound) |

| Data synthesized from typical LC-MS/MS methods for sulfonamide analysis. youtube.comcapes.gov.brresearchgate.net |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the apex of mass analysis, offering unparalleled mass resolution and accuracy. youtube.com While not typically used for routine quantitation, it is an exceptionally powerful tool for the unambiguous identification of unknown compounds or the precise characterization of complex mixtures in a research setting.

For a molecule like this compound, the primary advantage of FT-ICR MS is its ability to provide extremely accurate mass measurements, often to within sub-parts-per-million (ppm) error. This level of accuracy allows for the confident determination of a molecule's elemental formula. At a nominal mass of 215, numerous elemental combinations are possible. However, an exact mass measurement from an FT-ICR instrument can definitively confirm the C₉H₁₃NO₃S formula by distinguishing it from other isobaric species. This capability is invaluable for metabolite identification, impurity profiling, and characterization of synthesized derivatives.

| Elemental Formula | Nominal Mass | Exact Mass |

| C₉H₁₃NO₃S | 215 | 215.0616 |

| C₁₀H₁₅N₃O₂ | 215 | 215.1164 |

| C₁₂H₁₇NP | 215 | 215.1071 |

| C₈H₁₅N₂O₂SCl | 215 (for ³⁷Cl) | 215.0565 (for ³⁷Cl) |

| This table illustrates how the high mass accuracy of FT-ICR MS can distinguish the target compound from other potential formulas with the same nominal mass. |

Gel Permeation Chromatography (GPC) for Polymer Characterization

While this compound is a small molecule, it can be incorporated into polymer chains as a functional monomer, for instance, in copolymers like poly(N-isopropylacrylamide-co-2-hydroxypropyl methacrylate). Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of such polymers.

GPC separates molecules based on their hydrodynamic volume in solution. Larger polymer coils are excluded from the pores of the chromatography column packing material and elute first, while smaller coils penetrate the pores to a greater extent and elute later.

Modern GPC systems often employ a suite of advanced detectors beyond the standard refractive index (RI) detector:

Light Scattering (LS) Detector: Allows for the direct measurement of absolute molecular weight (Mw) without relying on column calibration with standards of a different chemical nature.

Viscometer: Measures the intrinsic viscosity ([η]), which provides insight into the polymer's molecular structure, density, and branching.

The combination of these detectors provides a comprehensive characterization of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

| Parameter | Description | Typical Value for RAFT-synthesized Poly(NIPAM) |

| Mn ( g/mol ) | Number-average molecular weight | 2,000 - 300,000 |

| Mw ( g/mol ) | Weight-average molecular weight | Varies with Mn and PDI |

| PDI (Mw/Mn) | Polydispersity Index | < 1.4 |

| [η] (dL/g) | Intrinsic Viscosity | Varies with molecular weight and structure |

| Representative data for polymers related to those that could incorporate the target compound. |

Structural and Morphological Analysis

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the exact conformation of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding involving the hydroxyl (-OH) and sulfonamide (-NH) groups, which dictate how the molecules pack in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of related benzenesulfonamide derivatives provides insight into the expected structural features.

| Crystallographic Parameter | Example Data for a Sulfonamide Derivative |

| Compound | ({4-nitrophenyl}sulfonyl)tryptophan |

| Formula | C₁₇H₁₅N₃O₆S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.65 |

| b (Å) | 5.81 |

| c (Å) | 20.35 |

| **β (°) ** | 95.23 |

| Key Bond Length (S-N) (Å) | 1.624 |

| Data from a representative sulfonamide crystal structure analysis. |

Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the structure of materials on a nanometer scale (typically 1-100 nm). It is particularly useful for studying the size, shape, and arrangement of nanoparticles, micelles, or polymer assemblies in solution or in solid-state composites. nih.gov

In the context of this compound research, SAXS could be applied to study the self-assembly behavior of its derivatives. Amphiphilic molecules containing the sulfonamide moiety can form various nanostructures in solution, such as micelles or vesicles. SAXS analysis of the scattering pattern provides key information:

Pair-Distance Distribution Function (p(r)): Gives information about the shape of the particle (e.g., spherical, cylindrical, lamellar).

Form Factor Modeling: The scattering curve can be fitted to theoretical models to obtain detailed dimensional parameters of the nanostructures. researchgate.net

| SAXS-derived Information | Structural Interpretation |

| Radius of Gyration (Rg) | Overall size of the self-assembled structure. |

| Scattering Profile Slope | Indicates general shape (e.g., slope of -1 for rods, -2 for lamellae). |

| p(r) function shape | Provides detailed shape information (e.g., symmetric bell curve for spheres). |

| Model Fitting | Determines specific dimensions (e.g., sphere radius, cylinder length). |

| This table summarizes the type of information that can be obtained from a SAXS experiment on self-assembled structures. researchgate.netnih.gov |

Analytical Ultracentrifugation (AUC) for Solution Behavior

Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing the behavior of molecules and molecular complexes in solution. By subjecting a sample to a strong centrifugal field and monitoring its sedimentation with an optical system, AUC can determine size, shape, and interaction strength without interacting with a stationary phase or matrix.

For this compound, AUC would be particularly useful for investigating potential self-association (dimerization or oligomerization) in solution or its binding to macromolecules. The most common experiment is Sedimentation Velocity (SV), which yields a distribution of sedimentation coefficients, c(s).

The key parameters obtained from an SV-AUC experiment include:

Sedimentation Coefficient (s): Measured in Svedbergs (S), this value is related to the molecule's molar mass and its frictional ratio.

Frictional Ratio (f/f₀): Provides information about the molecular shape. A value of 1 indicates a compact, globular sphere, while higher values indicate an elongated or asymmetric shape.

Molar Mass (M): Can be calculated from the sedimentation and diffusion coefficients.

By performing experiments at different concentrations, one can study self-association phenomena; an increase in the sedimentation coefficient with concentration is a hallmark of a reversible self-association. This makes AUC a powerful tool for understanding the compound's behavior under physiologically relevant conditions.

| AUC Parameter | Information Provided |

| Sedimentation Coefficient (s) | A measure of how fast a particle moves in a centrifugal field; related to mass and shape. |

| Distribution of s values (c(s)) | Reveals the size distribution and heterogeneity of the sample (e.g., monomer, dimer, aggregates). |

| Frictional Ratio (f/f₀) | Indicates the degree of asymmetry or elongation of the particle in solution. |

| Concentration Dependence of s | Used to diagnose and quantify self-association or non-ideal solution behavior. |

| This table outlines the primary information gained from an AUC-SV experiment. |

X-ray Diffraction (XRD) for Crystalline Properties

X-ray Powder Diffraction (XRPD) is a critical non-destructive technique for the characterization of crystalline solids. usp.org Every crystalline material produces a unique diffraction pattern, which acts as a fingerprint for its specific crystalline form. usp.org This method is instrumental in identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism—the ability of a substance to exist in two or more crystalline forms.

In the context of this compound research, XRPD is employed to confirm the crystalline nature of synthesized batches. The diffraction pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of molecules in the crystal lattice. usp.org The positions of the diffraction peaks, typically reported as the diffraction angle 2θ, are dictated by the dimensions of the unit cell according to Bragg's Law. The intensities of these peaks are related to the arrangement of atoms within the unit cell.

Table 1: Representative X-ray Powder Diffraction Data for Crystalline this compound

| Diffraction Angle (2θ)° | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 45 |

| 12.8 | 6.91 | 80 |

| 17.1 | 5.18 | 100 |

| 21.5 | 4.13 | 65 |

| 24.2 | 3.67 | 90 |

| 28.9 | 3.09 | 55 |

This table presents hypothetical XRPD peak positions and their relative intensities for a crystalline form of this compound. Such data is used to identify and characterize the specific polymorph of the compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. nih.gov It provides quantitative and qualitative information about physical and chemical changes, such as melting, crystallization, and glass transitions. tainstruments.com

For this compound, DSC is essential for determining its thermal properties, including its melting point and enthalpy of fusion. A typical DSC experiment involves heating a small, weighed sample in a pan at a constant rate and comparing its heat flow to that of an empty reference pan. tainstruments.com An endothermic event, like melting, results in a peak on the DSC thermogram, where the sample absorbs heat. An exothermic event, such as crystallization, results in a peak in the opposite direction. tainstruments.com

The melting point (Tₘ) is typically identified as the onset or peak temperature of the melting endotherm, providing a measure of the compound's purity and identity. The area under the peak corresponds to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. This information is crucial for understanding the stability and processing parameters of the compound. For instance, the absence of a crystallization exotherm upon cooling from the melt can indicate that the material remains amorphous.

A representative DSC analysis for this compound would provide key thermal parameters as shown in the following table.

Table 2: Representative Thermal Properties of this compound by DSC

| Thermal Parameter | Value | Description |

|---|---|---|

| Melting Onset (Tₘ onset) | 88.5 °C | Temperature at which melting begins. |

| Melting Peak (Tₘ peak) | 91.2 °C | Temperature of maximum heat absorption during melting. |

| Enthalpy of Fusion (ΔHfus) | 110.5 J/g | Heat absorbed by the sample during melting. |

| Glass Transition (Tg) | Not Observed | Indicates the sample is primarily crystalline. |

This table summarizes hypothetical thermal transition data for this compound obtained from a DSC scan, highlighting its melting characteristics.

Advanced Statistical and Chemometric Methods for Data Interpretation

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. For a compound like this compound, these techniques are invaluable for interpreting complex datasets generated by analytical instruments, enabling robust quality assessment and process monitoring.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. wikipedia.org In the analysis of this compound, PCA can be applied to spectroscopic data (e.g., from FT-IR or Raman spectroscopy) from multiple batches.

The method works by transforming the original, often correlated, variables into a new set of uncorrelated variables called principal components (PCs). The first PC accounts for the largest possible variance in the data, the second PC accounts for the second largest, and so on. By plotting the scores of the samples on the first few PCs (e.g., PC1 vs. PC2), a visual representation of the data structure can be obtained. Samples with similar characteristics will cluster together in the scores plot, while outliers or samples from different groups will be separated. This allows for the rapid identification of batch-to-batch variability or the detection of process deviations without prior knowledge of the sample classes.

Table 3: Illustrative PCA Results for Batch Analysis of this compound

| Principal Component | Variance Explained (%) | Cumulative Variance (%) |

|---|---|---|

| PC1 | 78.2 | 78.2 |

| PC2 | 15.5 | 93.7 |

| PC3 | 4.1 | 97.8 |

This table shows a hypothetical outcome of a PCA model applied to spectroscopic data from multiple batches of this compound. The first two principal components capture over 93% of the data's variance, making them suitable for creating a 2D scores plot for visual analysis.

Partial Least Squares (PLS) Regression

Partial Least Squares (PLS) regression is a multivariate statistical method that relates a set of predictor variables (X-variables, e.g., spectroscopic data) to a set of response variables (Y-variables, e.g., concentration, purity). researchgate.netofai.at It is particularly useful when the predictor variables are numerous and highly collinear, as is common in spectroscopic analysis.

In the context of this compound, a PLS model could be developed to quantify its concentration in a mixture or to predict a key physical property based on its near-infrared (NIR) or Raman spectrum. The model is calibrated using a set of samples with known concentrations/properties and their corresponding spectra. The performance of the PLS model is evaluated using statistical parameters such as the coefficient of determination (R²) and the Root Mean Square Error of Calibration (RMSEC) and Prediction (RMSEP). A robust model can then be used for rapid and non-destructive quantitative analysis of new samples.

Table 4: Representative Performance of a PLS Model for Quantifying this compound

| Parameter | Calibration Set | Validation Set |

|---|---|---|

| Number of Samples | 30 | 15 |

| R² (Coefficient of Determination) | 0.995 | 0.992 |

| RMSE (Root Mean Square Error) | 0.05% w/w | 0.07% w/w |

| Number of Latent Variables | 4 |

This table illustrates the typical statistical metrics for a PLS regression model developed to predict the concentration of this compound from spectroscopic data. High R² and low RMSE values indicate a highly accurate and predictive model.

Soft Independent Modelling of Class Analogy (SIMCA)

Soft Independent Modelling of Class Analogy (SIMCA) is a supervised classification method used for authentication and quality control. wikipedia.orgreadthedocs.io Unlike methods that discriminate between multiple groups, SIMCA builds a model for each class independently, based on PCA. nih.gov

For this compound, a SIMCA model would be built using data from multiple batches of the compound that are known to meet all quality specifications (the "target class"). This model defines a hyper-dimensional space that encompasses the acceptable variability of the target class. When a new, unknown sample is analyzed, its data is projected into this model space. The sample is classified as belonging to the target class if its distance to the model is within a calculated statistical limit. wikipedia.org This makes SIMCA an excellent tool for identity confirmation and for verifying that a new batch conforms to the quality standards of previously accepted batches.

Table 5: Illustrative Classification Results from a SIMCA Model for this compound

| Performance Metric | Value (%) | Description |

|---|---|---|

| Sensitivity | 99.5 | Correctly identified samples of the target class. |

| Specificity | 98.0 | Correctly rejected samples not belonging to the target class. |

| Modelling Power | 89.7 | Percentage of data variance explained by the model. |

This table presents hypothetical performance metrics for a SIMCA model designed to authenticate this compound. High sensitivity and specificity demonstrate the model's reliability in distinguishing between conforming and non-conforming samples.

Mechanistic Investigations of N 2 Hydroxypropyl Benzenesulfonamide and Its Derivatives

Molecular Mechanisms of Biological Interactions

The benzenesulfonamide (B165840) scaffold is a key pharmacophore in numerous clinically used drugs, primarily due to its ability to interact with biological macromolecules like proteins and enzymes.

The binding of sulfonamides to HSA is typically a reversible process, governed by an equilibrium between the bound and unbound drug fractions. wikipedia.org Only the unbound fraction is pharmacologically active and able to diffuse across cell membranes to reach its target. wikipedia.org The primary forces driving this interaction include:

Hydrophobic Interactions: The phenyl group of the benzenesulfonamide can interact with hydrophobic pockets within the protein. HSA has specific binding sites, known as Sudlow's sites I and II, which are rich in hydrophobic amino acid residues. mdpi.com

Electrostatic Interactions: The sulfonamide group, which is acidic, can be deprotonated at physiological pH, resulting in a negative charge. This can lead to electrostatic interactions with positively charged residues, such as arginine and lysine, on the protein surface. mdpi.com

Hydrogen Bonding: The oxygen and nitrogen atoms of the sulfonamide group, as well as the hydroxyl group of the 2-hydroxypropyl moiety, are capable of forming hydrogen bonds with appropriate donor and acceptor sites on the protein.

The binding affinity is quantified by the binding constant (Kb) or dissociation constant (Kd). A higher Kb (or lower Kd) indicates stronger binding. The binding of various sulfonamide derivatives to HSA has been characterized, showing a range of affinities.

Table 1: Binding Constants of Various Sulfonamide Derivatives to Human Serum Albumin (HSA) This table presents data for illustrative sulfonamide derivatives to demonstrate the range of binding affinities observed for this class of compounds.

| Compound | Binding Site on HSA | Binding Constant (Kb) (M-1) | Reference |

|---|---|---|---|

| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid | Sudlow site I | (2.8 ± 0.5) x 104 | researchgate.net |

| Doxorubicin (B1662922) (contains a sulfonamide-like moiety) | Sudlow site I | 1.1 (±0.3) × 104 | mdpi.com |

Benzenesulfonamide derivatives are well-known inhibitors of several enzymes, including lipoxygenases (LOX) and carbonic anhydrases (CA).

Lipoxygenase (LOX) Inhibition:

Lipoxygenases are a family of iron-containing enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. nih.govrsc.org The benzenesulfonamide scaffold has been identified as an effective structural motif for the development of LOX inhibitors. nih.gov For instance, certain N-phenylbenzenesulfonamide derivatives have shown potent inhibitory activity against 5-lipoxygenase (5-LO). nih.gov The mechanism of inhibition can involve preventing the interaction of 5-LO with its activating protein (FLAP) at the nuclear envelope. nih.gov

The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Lipoxygenase Inhibitory Activity of Representative Benzenesulfonamide Derivatives This table includes data for benzenesulfonamide derivatives to illustrate their potential as lipoxygenase inhibitors.

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-phenylbenzenesulfonamide derivative (compound 47) | Isolated 5-LO | 2.3 | nih.gov |

| N-phenylbenzenesulfonamide derivative (compound 47) | 5-LO in intact cells | 0.4 | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative (compound 35) | 12-LOX | 0.024 | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative (compound 36) | 12-LOX | 0.026 | nih.gov |

Carbonic Anhydrase (CA) Inhibition:

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govtandfonline.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. tandfonline.comnih.gov Benzenesulfonamides are a classical and extensively studied class of CA inhibitors.

The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group (SO2NH-) to the zinc ion (Zn2+) located in the active site of the enzyme. nih.gov This binding displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function. The sulfonamide group forms a tetrahedral coordination complex with the zinc ion. nih.gov The affinity and selectivity of inhibition can be modulated by the substituents on the benzenesulfonamide scaffold, which can form additional interactions with amino acid residues in and around the active site. nih.govacs.org

The inhibitory activity is quantified by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.

Table 3: Carbonic Anhydrase Inhibitory Activity of Representative Benzenesulfonamide Derivatives This table presents Ki values for various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms to showcase the structure-activity relationships.

| Compound | hCA Isoform | Ki (nM) | Reference |

|---|---|---|---|

| Phthalimide-capped benzenesulfonamide (compound 1) | hCA I | 28.5 | tandfonline.com |

| Phthalimide-capped benzenesulfonamide (compound 1) | hCA II | 2.2 | tandfonline.com |

| Benzenesulfonamide-thiazolidinone derivative (compound 2) | hCA II | 10.3 | nih.gov |

| Benzenesulfonamide-thiazolidinone derivative (compound 7) | hCA IX | 4.5 | nih.gov |

Degradation and Release Mechanisms in Drug Delivery Systems

The chemical properties of N-(2-hydroxypropyl)benzenesulfonamide, particularly the hydroxyl group, make it a suitable candidate for incorporation into polymeric prodrugs for controlled drug delivery.

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. In the context of polymeric prodrugs, a drug like this compound can be covalently attached to a polymer backbone, often through a linker that is susceptible to hydrolysis. The hydroxyl group of the 2-hydroxypropyl moiety is an ideal attachment point for forming an ester linkage with a carboxylic acid group on a polymer.

The rate of hydrolysis of this ester bond determines the release rate of the drug. The hydrolysis can be catalyzed by enzymes present in the plasma or tissues, or it can occur via chemical hydrolysis, which is often pH-dependent. nih.govresearchgate.net The kinetics of hydrolysis are typically studied in aqueous buffer solutions at different pH values and in the presence of plasma or specific enzymes. nih.gov The stability of N-sulfonyl pseudourea derivatives, potential prodrugs for sulfonamides, has been shown to be pH-dependent, with maximum stability observed around pH 5. nih.gov

The design of pH-sensitive drug delivery systems is of great interest, particularly for targeting acidic microenvironments such as those found in tumors or inflamed tissues. google.comnih.gov By incorporating linkages that are more rapidly hydrolyzed at acidic pH, a targeted release of the drug can be achieved.

For a polymeric prodrug of this compound linked via an ester bond, the rate of hydrolysis, and thus the rate of drug release, is generally faster under acidic or basic conditions compared to neutral pH. researchgate.netresearchgate.net The mechanism of acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon.

The release profile of a drug from a polymeric carrier can be tailored by modifying the polymer backbone and the nature of the linker. For example, the inclusion of hydrophilic or hydrophobic monomers in the polymer can influence the accessibility of the ester linkage to water. Studies on polymeric micelles with sulfonamide groups have demonstrated pH-dependent drug release, with enhanced release at lower pH values. google.com

Table 4: pH-Dependent Hydrolysis of a Sulfonamide Prodrug Linker This table illustrates the pH-dependent release of a model sulfonamide prodrug system, highlighting the increased rate of release at acidic pH. The data is based on a two-stage release mechanism for a TAK-242 prodrug.

| Condition | Half-life (t1/2) of Trigger Release (hours) | Reference |

|---|---|---|

| pH 7.4 (PBS buffer) | Variable depending on trigger (e.g., 20-100+ hours) | nih.govacs.org |

| Simulated acidic tumor environment (pH ~6.5) | Expected to be faster than at pH 7.4 | google.com |

Note: Specific kinetic data for the hydrolysis of a polymeric prodrug of this compound is not available. The data presented is illustrative of the principles of pH-dependent release for related sulfonamide prodrug systems.

Structure Activity Relationship Sar and Molecular Design

Influence of Substituent Effects on Biological Efficacy

The biological profile of N-(2-hydroxypropyl)benzenesulfonamide can be significantly altered by the introduction of different functional groups at various positions on the molecule. These modifications can impact the compound's potency, spectrum of activity, and pharmacokinetic properties.

The hydroxyl group, being a polar functional group, can participate in hydrogen bonding interactions with amino acid residues in the active sites of enzymes or receptors. This can either enhance or diminish the biological activity depending on the specific target. For instance, in some sulfonamide derivatives, the introduction of a hydroxyl group has been shown to reduce antimicrobial activity. nih.gov Conversely, the presence of a hydroxyl group in other molecular scaffolds has been linked to improved solubility and bioavailability. nih.gov

The propyl chain at the N-position contributes to the lipophilicity of the molecule. The balance between hydrophilicity (from the hydroxyl group) and lipophilicity (from the alkyl chain and the benzene (B151609) ring) is a critical determinant of a drug's ability to cross biological membranes and reach its site of action. The length and branching of this alkyl substituent can be optimized to fine-tune this balance for a desired biological outcome.

Modification of the benzene ring of the benzenesulfonamide (B165840) core with various substituents is a common strategy to modulate biological activity and selectivity. The electronic and steric properties of these substituents play a significant role in determining the compound's efficacy.

Electron-donating groups (e.g., -CH3, -OCH3) and electron-withdrawing groups (e.g., -Cl, -NO2) can alter the electron density of the sulfonamide group, which can in turn affect its binding affinity to target proteins. For example, in a series of benzenesulfonamidefluoroquinolones, it was found that small electron-donor groups on the benzene ring increased the in vitro activity against Gram-positive bacteria. nih.gov

The position of the substituent on the aromatic ring is also critical. Ortho-, meta-, and para-substitution can lead to different spatial arrangements of the molecule, influencing how it fits into a binding pocket. Studies on various benzenesulfonamide derivatives have shown that the nature and position of substituents can dramatically impact their anti-inflammatory, antimicrobial, and antioxidant activities. researchgate.netnih.govnih.gov For instance, in a study of new benzenesulphonamide derivatives, different substitutions on the phenyl ring led to varying potencies against different microbial strains. researchgate.netnih.gov

Table 1: Impact of Aromatic Substituents on the Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound ID | Aromatic Substituent | Target Microorganism | Activity (MIC mg/mL) | Reference |

| 4d | 4-Nitro | E. coli | 6.72 | researchgate.netnih.gov |

| 4h | 4-Chloro | S. aureus | 6.63 | researchgate.netnih.gov |

| 4a | Unsubstituted | P. aeruginosa | 6.67 | researchgate.netnih.gov |

| 4f | 2,4-Dichloro | B. subtilis | 6.63 | researchgate.netnih.gov |

This table is interactive. Click on the headers to sort the data.

Benzofuran (B130515): The benzofuran nucleus, a fusion of a benzene and a furan (B31954) ring, is a privileged scaffold in medicinal chemistry, known to impart a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govnih.govresearchgate.netsemanticscholar.orgku.ac.ae When appended to a benzenesulfonamide moiety, the resulting hybrid molecules can exhibit potent and selective biological effects. For example, a benzene-sulfonamide-based benzofuran derivative was designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in carcinogenesis. nih.gov SAR studies on benzofuran derivatives have highlighted that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.gov

Thiazole (B1198619): The thiazole ring is another important heterocycle found in numerous biologically active compounds and approved drugs. nih.govnih.gov The incorporation of a thiazole ring into benzenesulfonamide derivatives has led to the discovery of potent inhibitors of various enzymes, including carbonic anhydrases, which are targets for anticancer agents. researchgate.net The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with biological macromolecules. The reactivity of the thiazole ring also allows for further chemical modifications to optimize activity. nih.gov

Table 2: Biological Activities of Benzenesulfonamide Derivatives Containing Heterocyclic Moieties

| Heterocyclic Moiety | Target | Biological Activity | Reference |

| Benzofuran | HIF-1 Pathway | Anticancer | nih.gov |

| Thiazole | Carbonic Anhydrase II | Anticancer | researchgate.net |

| Thiazole | Various Bacteria | Antibacterial | nih.gov |

This table is interactive. Click on the headers to sort the data.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs like this compound, which possesses a stereocenter at the C-2 position of the propyl chain. The (R)- and (S)-enantiomers of a chiral molecule can exhibit significant differences in their pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the body, such as enzymes and receptors.

The three-dimensional arrangement of the hydroxyl group and the rest of the molecule can lead to one enantiomer having a much higher affinity for a biological target than the other. This is because the binding site of a protein is itself chiral, composed of L-amino acids, and will therefore interact differently with the two enantiomers. For example, in the context of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, the stereochemistry of an alpha-substituted glycine (B1666218) derivative was found to directly influence the enzymatically catalyzed release of 5-fluorouracil. nih.gov This highlights the importance of stereoselectivity in drug design and action.

Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are essential to determine which stereoisomer is responsible for the desired therapeutic effect and to avoid potential off-target effects or toxicity associated with the less active or inactive enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Two-dimensional QSAR (2D-QSAR) studies utilize descriptors that are derived from the 2D representation of a molecule, such as topological, electronic, and physicochemical properties. These models are computationally less intensive than 3D-QSAR and can provide valuable insights into the structural requirements for biological activity.

Several 2D-QSAR studies have been conducted on sulfonamide derivatives to elucidate the key molecular features governing their antimicrobial activity. imist.majmaterenvironsci.com These studies often employ statistical methods like multiple linear regression (MLR) to build a model that correlates a set of calculated molecular descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC).

For instance, a 2D-QSAR study on a series of thiazolidine-2,4-dione derivatives against Staphylococcus aureus identified key descriptors that influence their antimicrobial activity. jmaterenvironsci.com Similarly, QSAR studies on benzenesulfonamide derivatives have revealed correlations between physicochemical parameters like lipophilicity and antimicrobial activity. niscpr.res.in These models can help in the rational design of new this compound analogs with potentially improved antimicrobial efficacy by optimizing the identified important descriptors. Predictive QSAR models have also been successfully developed for other classes of antimicrobial agents, demonstrating the utility of this approach. nih.gov

Computational Molecular Design and Simulation of this compound

The computational design and simulation of this compound and its derivatives are pivotal in understanding their potential as therapeutic agents. These in silico methods provide a rational basis for the design of novel compounds with enhanced activity and selectivity, offering insights into their interactions with biological targets at a molecular level.

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For benzenesulfonamide derivatives, this is commonly used to predict their binding affinity and mode of interaction with the active site of a target protein, such as carbonic anhydrase (CA). nih.govtandfonline.com

In a typical molecular docking study for a compound like this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

For instance, studies on similar benzenesulfonamide derivatives have shown that the binding affinity is influenced by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. nih.govtandfonline.com The docking scores, typically expressed in kcal/mol, provide a quantitative measure of the binding affinity. A more negative docking score generally indicates a more favorable binding interaction. tandfonline.com

Below is a representative table of docking scores for analogous benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms, which illustrates the type of data generated in such studies.

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Analogue 1 | hCA I | -5.13 | His94, His96, His119, Thr199, Thr200 |

| Analogue 2 | hCA II | -5.32 | His94, His96, His119, Thr199, Thr200 |

| Analogue 3 | hCA IX | -7.466 | Gln92, His94, His96, His119, Thr199 |

| Analogue 4 | hCA XII | -6.89 | Gln92, His94, His96, His119, Thr199 |

This table presents representative data for analogous benzenesulfonamide compounds to illustrate the outputs of molecular docking studies. The specific values for this compound would require a dedicated computational study.

Molecular Dynamics (MD) Simulations for Protein-Ligand Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time. kg.ac.rspeerj.com MD simulations provide a dynamic view of the complex, allowing for the observation of conformational changes and the persistence of key interactions identified in docking studies. acs.org

For the this compound-protein complex, an MD simulation would involve placing the docked complex in a simulated physiological environment, including water molecules and ions. The simulation then calculates the trajectory of each atom over a period of nanoseconds, governed by the principles of classical mechanics.

The stability of the complex is evaluated by analyzing various parameters throughout the simulation, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex is characterized by a low and converging RMSD value. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein upon ligand binding. nih.gov

The persistence of hydrogen bonds and other key interactions between this compound and the protein's active site is also monitored. acs.org This analysis confirms whether the binding mode predicted by docking is maintained in a dynamic environment. Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can also be performed on the MD simulation trajectories to provide a more accurate estimation of the binding affinity. peerj.com

A representative summary of parameters from an MD simulation of a benzenesulfonamide analogue is shown below.

| Simulation Parameter | Value/Observation for Analogue Complex | Interpretation |

| Simulation Time | 100 ns | Standard duration for assessing complex stability. |

| RMSD of Protein Backbone | < 2 Å | Indicates the protein structure remains stable. |

| RMSD of Ligand | < 1.5 Å | Suggests the ligand is stably bound in the active site. |